molecular formula C19H28FN3O2 B2384913 1-(4-fluorobenzyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea CAS No. 2034590-77-5

1-(4-fluorobenzyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea

Cat. No. B2384913
M. Wt: 349.45
InChI Key: UXZDXXTZINMJFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorobenzyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known for its ability to interact with specific receptors in the body, which makes it a promising candidate for the development of new drugs.

Scientific Research Applications

Neuropeptide S (NPS) Antagonist Activity

Research on 4-fluorobenzyl urea derivatives has demonstrated their significance in the development of Neuropeptide S (NPS) antagonists. These compounds, including 4-fluorobenzyl urea, have shown potent antagonist activity through structure-activity relationship studies, indicating their potential therapeutic application in treating disorders associated with NPS signaling, such as anxiety and sleep disorders (Yanan Zhang et al., 2008).

Radiopharmaceutical Synthesis

The synthesis and development of potent nonpeptide CCR1 antagonists, like the fluorobenzyl urea derivative [18F]4, highlight the application of these compounds in creating radiopharmaceuticals for imaging and therapeutic purposes. The detailed process to achieve high radiochemical yield and purity underscores the compound's potential in medical diagnostics and treatment monitoring (P. Mäding et al., 2006).

Protective Groups in Organic Synthesis

The development of novel protecting groups for alcohols, such as the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, showcases the utility of fluorobenzyl urea derivatives in facilitating complex organic syntheses. These groups offer stability under various conditions and are fully compatible with other selective deprotection strategies, enhancing the efficiency and scope of synthetic chemistry (D. Crich et al., 2009).

Anticancer Activity

Compounds structurally related to fluorobenzyl ureas, such as novel fluoro substituted benzo[b]pyran derivatives, have been investigated for their anti-lung cancer activity. These studies reveal the potential of fluorobenzyl-related structures in the design and discovery of new anticancer agents, offering low concentration efficacy compared to established drugs (A. G. Hammam et al., 2005).

Mycobacterium tuberculosis GyrB Inhibitors

The design and synthesis of thiazole-aminopiperidine hybrid analogues, including those with 4-fluorobenzyl amino groups, have shown promising activity against Mycobacterium tuberculosis GyrB ATPase. Such compounds represent a novel approach to tackling tuberculosis by inhibiting a key enzyme required for bacterial DNA replication (V. U. Jeankumar et al., 2013).

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[[1-(oxan-4-yl)piperidin-4-yl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28FN3O2/c20-17-3-1-15(2-4-17)13-21-19(24)22-14-16-5-9-23(10-6-16)18-7-11-25-12-8-18/h1-4,16,18H,5-14H2,(H2,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZDXXTZINMJFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)F)C3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorobenzyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea

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